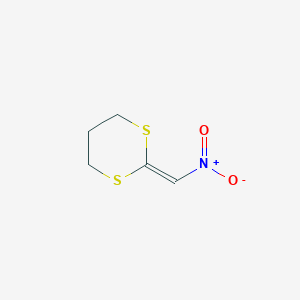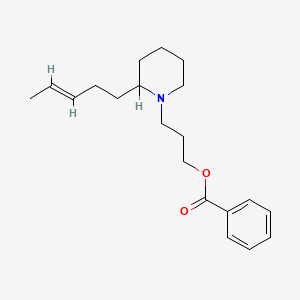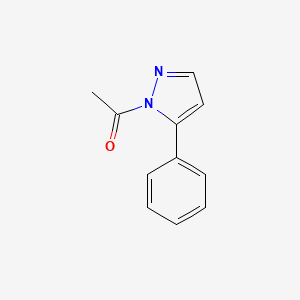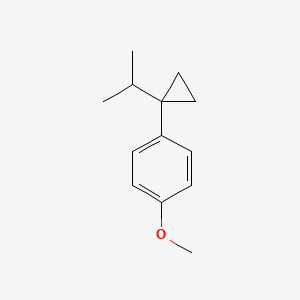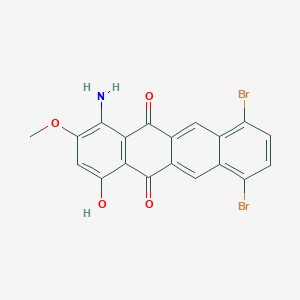
1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione is a complex organic compound belonging to the tetracenequinone family This compound is characterized by its unique structure, which includes amino, dibromo, hydroxy, and methoxy functional groups attached to a tetracene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the bromination of tetracenequinone derivatives followed by the introduction of amino and methoxy groups under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products: The major products formed from these reactions include various substituted tetracene derivatives, which can have different functional groups replacing the original bromine atoms.
Wissenschaftliche Forschungsanwendungen
1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This mechanism is similar to that of other anthracycline antibiotics like daunorubicin .
Vergleich Mit ähnlichen Verbindungen
Daunorubicin: An anthracycline antibiotic with a similar tetracenequinone structure, used in cancer therapy.
Doxorubicin: Another anthracycline with a similar mechanism of action, widely used in chemotherapy.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.
Uniqueness: 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and dibromo groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
63339-77-5 |
|---|---|
Molekularformel |
C19H11Br2NO4 |
Molekulargewicht |
477.1 g/mol |
IUPAC-Name |
1-amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione |
InChI |
InChI=1S/C19H11Br2NO4/c1-26-14-6-13(23)15-16(17(14)22)19(25)10-5-8-7(4-9(10)18(15)24)11(20)2-3-12(8)21/h2-6,23H,22H2,1H3 |
InChI-Schlüssel |
GBRKVAMQVCEIOO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=CC4=C(C=CC(=C4C=C3C2=O)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)

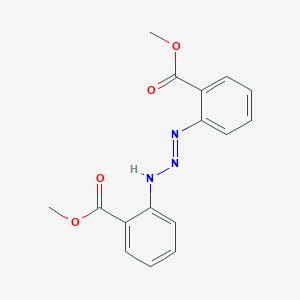
![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)
